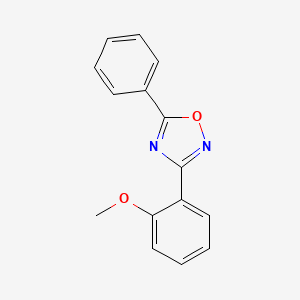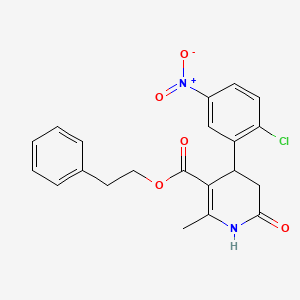
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-dimethyl-N,N'-bis(4-methylbenzylidene)-4,4'-biphenyldiamine, commonly known as DM-BPD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a type of organic semiconductor material that exhibits excellent electron transport properties, making it highly suitable for use in electronic devices and optoelectronics.
Scientific Research Applications
DM-BPD has been extensively studied for its potential applications in electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). Its excellent electron transport properties make it highly suitable for use as a charge transport material in these devices, leading to improved device performance and efficiency.
Mechanism of Action
The mechanism of action of DM-BPD in electronic devices involves its ability to transport electrons efficiently between the different layers of the device. It acts as a bridge between the electron donor and acceptor materials, facilitating the transfer of electrons across the device and leading to improved device performance.
Biochemical and Physiological Effects:
DM-BPD has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and biocompatibility, making it a potential candidate for use in biomedical applications, such as drug delivery and biosensors.
Advantages and Limitations for Lab Experiments
The advantages of using DM-BPD in lab experiments include its high purity, ease of synthesis, and excellent electron transport properties. However, its limitations include its limited solubility in common solvents, which can make it difficult to handle and process.
Future Directions
There are several future directions for research on DM-BPD, including its potential applications in biomedical devices, such as biosensors and drug delivery systems. Additionally, further studies are needed to investigate its toxicity and biocompatibility in more detail, as well as its potential for use in other electronic devices, such as memory devices and sensors.
In conclusion, DM-BPD is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its excellent electron transport properties make it highly suitable for use in electronic devices, such as OLEDs, OFETs, and OSCs. Further research is needed to investigate its potential applications in biomedical devices and other electronic devices, as well as its toxicity and biocompatibility.
Synthesis Methods
DM-BPD can be synthesized through a simple and efficient method that involves the reaction of 4-methylbenzaldehyde and 3,3'-dimethylbenzidine in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under mild conditions and yields a high purity product that can be easily purified through recrystallization.
properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-methylphenyl)methylideneamino]phenyl]phenyl]-1-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2/c1-21-5-9-25(10-6-21)19-31-29-15-13-27(17-23(29)3)28-14-16-30(24(4)18-28)32-20-26-11-7-22(2)8-12-26/h5-20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUZJDVVCAVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=CC=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-dimethyl-N,N'-bis[(E)-(4-methylphenyl)methylidene]biphenyl-4,4'-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-furamide](/img/structure/B4927318.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)
![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
